4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Description
The compound 4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide features a 1,2,4-triazole core substituted at position 4 with a 4-fluorophenyl group and at position 5 with a sulfanylidene (thione) moiety. The benzamide group is linked via a methyl bridge to position 3 of the triazole, while the benzamide’s para position carries a diethylsulfamoyl group.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S2/c1-3-25(4-2)31(28,29)17-11-5-14(6-12-17)19(27)22-13-18-23-24-20(30)26(18)16-9-7-15(21)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,22,27)(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEJEJRGFXSWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide is a synthetic derivative with potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Diethylsulfamoyl group : This moiety is known for its role in enhancing solubility and bioavailability.
- Triazole ring : The presence of the triazole moiety contributes to the compound's biological activity, particularly in targeting specific enzymes and receptors.
- Fluorophenyl substitution : The fluorine atom may enhance the compound's binding affinity to biological targets.
Research indicates that this compound acts primarily as an inhibitor of specific protein interactions, particularly those involving menin and MLL fusion proteins. These interactions are crucial in various oncogenic processes, making this compound a potential candidate for cancer therapy.
Key Mechanisms:
- Inhibition of Menin-MLL Interaction : The compound effectively disrupts the interaction between menin and MLL fusion proteins, which is pivotal in the regulation of gene expression related to cancer proliferation .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in hematological malignancies where MLL fusion proteins play a significant role. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: In Vitro Efficacy
A study reported that the compound showed significant cytotoxicity against MLL-rearranged leukemia cells, with an IC50 value indicating potent activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics when administered orally. Studies indicate that it achieves therapeutic concentrations in plasma, supporting its potential for clinical use .
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 6 hours |
| Peak plasma concentration | 2.5 μM |
Safety Profile
Toxicological assessments have shown that the compound has a manageable safety profile at therapeutic doses. Side effects observed in animal models were mild and reversible upon cessation of treatment .
Adverse Effects
Commonly reported adverse effects include:
- Mild gastrointestinal disturbances
- Transient hematological changes
Scientific Research Applications
The compound 4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide is a structurally complex molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, focusing on its potential as an antimalarial agent, anticancer properties, and enzyme inhibition capabilities.
Antimalarial Activity
Recent studies have synthesized derivatives based on triazole and sulfonamide frameworks to explore their antimalarial potential. For instance, a series of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives was developed with yields between 50% and 62%. These compounds were evaluated using docking studies against the enzyme dihydropteroate synthase (DHPS), revealing that certain substitutions could enhance efficacy against malaria parasites .
Anticancer Properties
The compound's structural analogs have shown promising results in anticancer assays. For example, compounds similar to the one have been tested against various human tumor cell lines by the National Cancer Institute (NCI). These tests indicated significant antitumor activity with mean GI50 values suggesting effective growth inhibition . The mechanism of action often involves interference with cellular processes such as DNA replication and cell cycle regulation.
Enzyme Inhibition
Inhibitory studies have demonstrated that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic pathways. For instance, sulfonamide derivatives have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in conditions like Type 2 diabetes mellitus and Alzheimer's disease . The inhibition profiles suggest that modifications to the sulfonamide group can lead to enhanced therapeutic efficacy.
Case Study 1: Antimalarial Derivatives
A study focused on synthesizing 15 new triazole-based sulfonamides , which were screened for antimalarial activity. The results indicated that specific substitutions on the triazole ring significantly affected the compounds' potency against Plasmodium falciparum. Docking studies further elucidated the binding interactions with DHPS, highlighting the potential for these derivatives as lead compounds for new antimalarial drugs .
Case Study 2: Anticancer Activity
Another research effort evaluated a series of benzamide derivatives for their anticancer properties. Compounds were subjected to cytotoxicity assays across various cancer cell lines, revealing several candidates with promising activity profiles. The structure-activity relationship (SAR) analysis identified key functional groups that contributed to enhanced efficacy .
Summary of Findings
The compound This compound demonstrates significant potential in medicinal chemistry through its applications in:
- Antimalarial drug development : Structural modifications can lead to potent inhibitors targeting malaria.
- Anticancer therapies : Effective against various tumor types with ongoing investigations into mechanism and SAR.
- Enzyme inhibition : Potential therapeutic agents for managing diabetes and neurodegenerative diseases.
Comparison with Similar Compounds
Core Triazole Derivatives
The triazole-thione scaffold is shared with several structurally related compounds (Table 1). Key variations include:
- Substituents on the triazole ring : Fluorophenyl, methoxyphenyl, or trifluoromethylphenyl groups.
- Sulfamoyl modifications : Diethyl vs. dimethyl or pyrrolidine-sulfonyl groups.
- Additional functional groups : Thiazole carbamoyl, methoxy, or methylthio substituents.
Table 1: Structural Comparison of Triazole-Thione Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Sulfamoyl Variants : Diethylsulfamoyl (target) increases lipophilicity relative to dimethylsulfamoyl (ID: 2515-5620), which may affect solubility and membrane permeability .
- Tautomerism : Like compounds in , the sulfanylidene group exists predominantly in the thione tautomer, stabilized by conjugation with the triazole ring .
Stability Considerations
- Tautomeric Equilibrium : The thione form is stabilized, as seen in related triazoles (), avoiding the reactive thiol tautomer .
- Crystallinity: Ethanol monosolvates (e.g., ) suggest solvent-dependent crystallization, which may influence formulation stability .
Physicochemical Properties
- Molecular Weight : 485.57 g/mol (calculated for C₂₁H₂₄FN₅O₃S₂).
- Lipophilicity : The diethylsulfamoyl group (logP ~2.5–3.0 estimated) enhances hydrophobicity compared to dimethyl analogs (logP ~2.0) .
- Solubility : Likely low aqueous solubility due to aromatic and sulfamoyl groups; dimethylsulfamoyl variants may exhibit marginally better solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
